N2-cyclopentylpyridine-2,4-diamine
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Description
“N2-cyclopentylpyridine-2,4-diamine” is a chemical compound with the CAS Number: 52025-59-9 . It has a molecular weight of 177.25 . It is in the form of oil .
Synthesis Analysis
The synthesis of N2,N4-disubstituted pyrimidine-2,4-diamines, which are structurally similar to N2-cyclopentylpyridine-2,4-diamine, has been reported . These compounds were identified as potent CDK2/CDK9 inhibitors . To explore the structure-activity relationship (SAR) of this structural prototype, twenty-four novel N2,N4-disubstituted pyrimidine-2,4-diamines were designed and synthesized .Molecular Structure Analysis
The InChI Code of N2-cyclopentylpyridine-2,4-diamine is1S/C10H15N3/c11-8-5-6-10 (12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2, (H,12,13)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving N2-cyclopentylpyridine-2,4-diamine are not available, research on chiral N1-protected vicinal diamines, including those derived from amino acids and condensed with 2-amino-6-chloro-5-nitro-4 (3H)-pyrimidinone, has led to the synthesis of various tetrahydropteridine stereoisomers.Physical And Chemical Properties Analysis
N2-cyclopentylpyridine-2,4-diamine has a molecular weight of 177.25 . The physical form of the compound is oil .Safety And Hazards
The safety information for N2-cyclopentylpyridine-2,4-diamine includes several hazard statements: H302, H312, H314, H332, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-N-cyclopentylpyridine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBHOPVVBDBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclopentylpyridine-2,4-diamine |
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